8-Hydroxy Mirtazapine-d3 β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₃H₂₄D₃N₃O₇ |
|---|---|
Molecular Weight |
460.49 |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl-d3 β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Drug Monitoring : this compound is indispensable for therapeutic drug monitoring (TDM) of mirtazapine, especially in patients with renal impairment, where glucuronide accumulation may occur .
- Comparative Metabolism: Studies on flavonoid glucuronides (e.g., quercetin-3-O-β-D-glucuronide) suggest that glucuronidation patterns influence tissue distribution and antioxidant capacity .
Preparation Methods
Activation of Glucuronic Acid Donors
The glucuronidation of 8-Hydroxy Mirtazapine-d3 requires activated glucuronic acid donors to facilitate conjugation. Patent WO2007140191A2 highlights the use of 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as a reactive donor, where acetyl groups protect hydroxyl moieties, enhancing electrophilicity at the anomeric carbon. This donor is preferred for its stability under acidic conditions and compatibility with deuterated substrates.
Reaction conditions typically involve a pH-controlled environment (pH 4.5–5.5) at 25–40°C, with catalytic amounts of trimethylsilyl triflate (TMSOTf) to promote glycosidic bond formation. The deuterium labeling at the 8-hydroxy position of mirtazapine remains intact due to the mild acidity of the reaction milieu, avoiding deuterium-proton exchange.
Conjugation Reaction Optimization
Key parameters influencing conjugation efficiency include:
-
Donor-to-Substrate Molar Ratio : A 1:1.05 molar ratio minimizes side products while ensuring complete substrate conversion.
-
Solvent System : Anhydrous dichloromethane or acetonitrile is employed to prevent hydrolysis of the activated donor.
-
Reaction Time : 12–18 hours under nitrogen atmosphere achieves >90% conversion, as confirmed by thin-layer chromatography (TLC).
Post-reaction, the mixture is quenched with aqueous sodium bicarbonate to neutralize excess acid, followed by extraction with ethyl acetate to isolate the crude glucuronide.
Purification and Isolation Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude product purification utilizes RP-HPLC with a C18 column (4.6 × 250 mm, 5 μm particle size) and a gradient of acetonitrile (ACN) and water containing 0.1% formic acid. The elution profile for 8-Hydroxy Mirtazapine-d3 β-D-Glucuronide typically shows a retention time of 8.2–8.5 minutes under these conditions.
Table 1: HPLC Purification Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 × 250 mm, 5 μm |
| Mobile Phase | ACN:H₂O (0.1% formic acid), 30:70 → 70:30 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Purity Post-HPLC | >95% |
Diastereomer Resolution
Chiral separation challenges arise due to the β-D-glucuronide’s stereochemistry. Chiralpak IA-3 columns (4.6 × 250 mm) with a hexane:isopropanol (85:15) mobile phase resolve diastereomers, achieving enantiomeric excess (ee) >98%.
Structural Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-negative mode) confirms the molecular ion [M-H]⁻ at m/z 459.48 (calculated: 459.49). Deuterium incorporation is verified by the absence of proton-related isotopic peaks at the 8-hydroxy position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (600 MHz, DMSO-d₆) key signals:
-
δ 7.25 (s, 1H, aromatic H)
-
δ 5.32 (d, J = 7.8 Hz, 1H, anomeric H)
Deuterium labeling is confirmed by the absence of proton signals at the 8-position, replaced by a singlet integrating to three deuterium atoms.
| Condition | Degradation After 3 Months |
|---|---|
| -80°C (lyophilized) | <2% |
| 25°C (aqueous) | 35% |
| 4°C (methanol) | 10% |
Method Validation and Regulatory Compliance
Q & A
Q. How to align analytical methods for this compound with regulatory guidelines (e.g., FDA ICH M10)?
- Methodological Answer : Follow ICH M10 validation protocols for specificity, accuracy (spiked recovery 85–115%), and matrix effects (<15% CV). Document method robustness using factorial design experiments (e.g., column temperature ±5°C, flow rate ±0.1 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
